molecular formula C7H13N3 B3085254 1-Butyl-1H-pyrazol-4-amine CAS No. 1152866-75-5

1-Butyl-1H-pyrazol-4-amine

Cat. No.: B3085254
CAS No.: 1152866-75-5
M. Wt: 139.2 g/mol
InChI Key: JLIFLCXHPOQVLW-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazol-4-amine is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and an amine group at position 4. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1H-pyrazol-4-amine can be synthesized through several methods, including:

    Cyclocondensation Reactions: One common method involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of butylhydrazine with ethyl acetoacetate under reflux conditions can yield this compound.

    Multicomponent Reactions: Another approach is the use of multicomponent reactions, where a mixture of butylhydrazine, an aldehyde, and a β-ketoester is heated together to form the desired pyrazole derivative.

    Transition Metal-Catalyzed Reactions: Recent advancements have also explored the use of transition metal catalysts, such as copper or palladium, to facilitate the formation of pyrazole rings from appropriate precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: N-substituted pyrazole derivatives.

Scientific Research Applications

1-Butyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-methyl-1H-pyrazol-5-amine
  • 4-Amino-1-methylpyrazole
  • 5-Amino-pyrazoles

Uniqueness

1-Butyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-butylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFLCXHPOQVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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